molecular formula C29H51NO B593181 N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide CAS No. 1912-64-7

N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide

Cat. No.: B593181
CAS No.: 1912-64-7
M. Wt: 429.733
InChI Key: KSPIGVXMBWTYCY-SPTWOZHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide is a synthetic steroidal compound with the molecular formula C29H51NO. It is characterized by its unique structure, which includes a cholestane backbone with an acetylamino group at the 3beta position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide typically involves multi-step reactions. One common method includes the acetylation of 3beta-amino-5alpha-cholestane using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.

Scientific Research Applications

N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.

    Biology: This compound is used in studies related to cell membrane structure and function due to its steroidal nature.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, although more studies are needed to confirm these effects.

    Industry: It is used in the development of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide involves its interaction with cellular membranes and specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The cholestane backbone allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Uniqueness: N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide is unique due to its acetylamino functional group, which imparts distinct chemical reactivity and biological activity compared to other cholestane derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1912-64-7

Molecular Formula

C29H51NO

Molecular Weight

429.733

IUPAC Name

N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide

InChI

InChI=1S/C29H51NO/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(30-21(4)31)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KSPIGVXMBWTYCY-SPTWOZHASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C)C)C

Synonyms

3β-Acetylamino-5α-cholestane

Origin of Product

United States

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